molecular formula C19H15BrN2O B11693910 3-bromo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide

3-bromo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide

Cat. No.: B11693910
M. Wt: 367.2 g/mol
InChI Key: NVTRSPWSWINECV-FYJGNVAPSA-N
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Description

3-bromo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide is an organic compound with the molecular formula C19H15BrN2O. It is a derivative of benzohydrazide, featuring a bromine atom at the third position and a naphthyl group attached to the hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide typically involves the condensation of 3-bromobenzohydrazide with 2-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides .

Scientific Research Applications

3-bromo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone linkage can form hydrogen bonds or coordinate with metal ions, influencing its biological activity. The bromine atom and naphthyl group can also contribute to its overall pharmacophore, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(1E)-1-(phenyl)ethylidene]benzohydrazide
  • 3-bromo-N’-[(1E)-1-(2-thienyl)ethylidene]benzohydrazide
  • 3-bromo-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide

Uniqueness

3-bromo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide is unique due to the presence of the naphthyl group, which can enhance its aromaticity and potential interactions with biological targets. The bromine atom also provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

Molecular Formula

C19H15BrN2O

Molecular Weight

367.2 g/mol

IUPAC Name

3-bromo-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide

InChI

InChI=1S/C19H15BrN2O/c1-13(15-10-9-14-5-2-3-6-16(14)11-15)21-22-19(23)17-7-4-8-18(20)12-17/h2-12H,1H3,(H,22,23)/b21-13+

InChI Key

NVTRSPWSWINECV-FYJGNVAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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